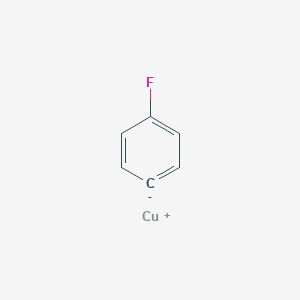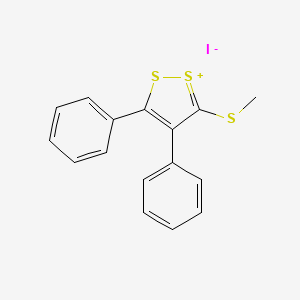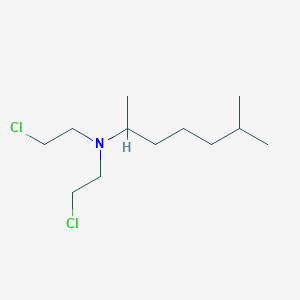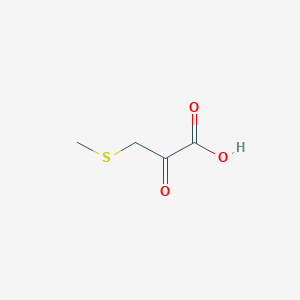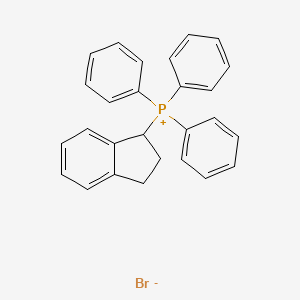
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H24BrP. It is known for its unique structure, which includes a phosphonium ion bonded to a 2,3-dihydro-1H-inden-1-yl group and three phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2,3-dihydro-1H-indene in the presence of a brominating agent. One common method includes the use of bromine or hydrogen bromide as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product quality .
化学反应分析
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium methoxide are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts.
科学研究应用
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism by which (2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it useful in various chemical transformations .
相似化合物的比较
Similar Compounds
- (2-Bromoethyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- 2-Acetyloxyethyl(triphenyl)phosphanium bromide
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to form stable complexes with metals and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .
属性
CAS 编号 |
21851-76-3 |
|---|---|
分子式 |
C27H24BrP |
分子量 |
459.4 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-1-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-4-13-23(14-5-1)28(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)27;/h1-19,27H,20-21H2;1H/q+1;/p-1 |
InChI 键 |
KJKRTWSEJZRWFJ-UHFFFAOYSA-M |
规范 SMILES |
C1CC2=CC=CC=C2C1[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



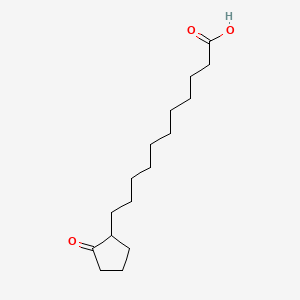
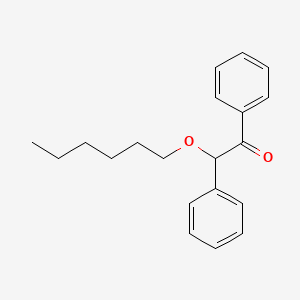
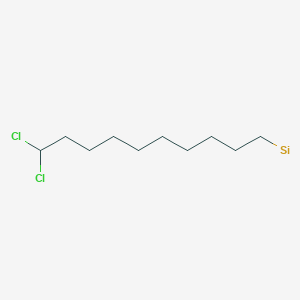
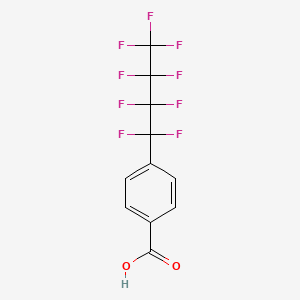
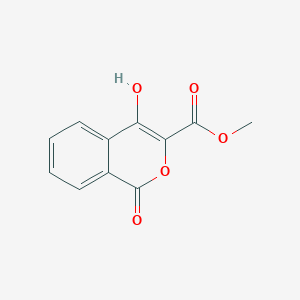
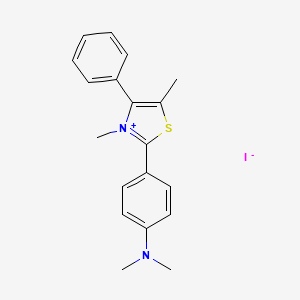
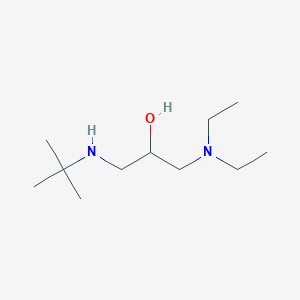
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
